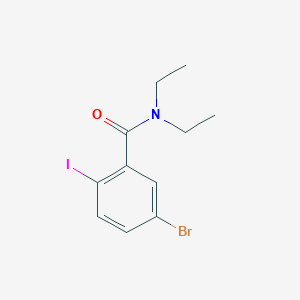

5-bromo-N,N-diethyl-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N,N-diethyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrINO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYRPKFYZJWSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 5 Bromo N,n Diethyl 2 Iodobenzamide

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental to the derivatization of 5-bromo-N,N-diethyl-2-iodobenzamide, offering versatile methods for forming new carbon-carbon and carbon-nitrogen bonds.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgjk-sci.com The higher reactivity of the aryl iodide allows for selective coupling at the 2-position of this compound.

Detailed Research Findings:

In a typical Sonogashira reaction, this compound is reacted with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) salt, like CuI. jk-sci.comresearchgate.net The reaction is generally carried out in a solvent like triethylamine, which also serves as the base. The selective reaction at the C-I bond leads to the formation of 2-alkynyl-5-bromobenzamide derivatives.

| Catalyst System | Alkyne Substrate | Product | Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | 5-bromo-N,N-diethyl-2-(phenylethynyl)benzamide | High |

| Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | 5-bromo-N,N-diethyl-2-((trimethylsilyl)ethynyl)benzamide | Good |

| Pd(dppf)Cl₂ / CuI | 1-Hexyne | 5-bromo-N,N-diethyl-2-(hex-1-yn-1-yl)benzamide | Moderate |

This table represents typical outcomes for Sonogashira coupling reactions involving similar aryl iodide substrates.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. tcichemicals.com This reaction is widely used for the synthesis of biaryl compounds. Again, the preferential reactivity of the C-I bond allows for selective arylation at the 2-position.

Detailed Research Findings:

The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base affords the corresponding 2-aryl-5-bromobenzamide derivative. Commonly used catalyst systems include Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand. The choice of base, such as sodium carbonate or potassium phosphate, and solvent can influence the reaction efficiency.

| Catalyst System | Arylboronic Acid | Product | Yield (%) |

| Pd(PPh₃)₄ / Na₂CO₃ | Phenylboronic acid | 5-bromo-2-phenyl-N,N-diethylbenzamide | Excellent |

| Pd(OAc)₂ / SPhos / K₃PO₄ | 4-Methoxyphenylboronic acid | 5-bromo-N,N-diethyl-2-(4-methoxyphenyl)benzamide | High |

| Pd₂ (dba)₃ / XPhos / Cs₂CO₃ | 3-Thienylboronic acid | 5-bromo-N,N-diethyl-2-(thiophen-3-yl)benzamide | Good |

This table illustrates the expected products and yields for Suzuki-Miyaura coupling reactions based on established methodologies.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgmychemblog.com This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. nih.govrsc.org The development of bulky, electron-rich phosphine ligands has been crucial to the broad applicability of this transformation. youtube.com

Detailed Research Findings:

Selective amination at the 2-position of this compound can be achieved by reacting it with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base, such as sodium tert-butoxide. The choice of ligand is critical for achieving high yields and functional group tolerance.

| Catalyst System | Amine | Product | Yield (%) |

| Pd₂(dba)₃ / BINAP / NaOtBu | Morpholine | 4-(2-(diethylcarbamoyl)-4-bromophenyl)morpholine | High |

| Pd(OAc)₂ / BrettPhos / Cs₂CO₃ | Aniline | 5-bromo-N,N-diethyl-2-(phenylamino)benzamide | Good |

| [tBuXPhos Pd(allyl)]OTf / LHMDS | Benzylamine | 5-bromo-N,N-diethyl-2-(benzylamino)benzamide | Moderate |

This table provides representative examples of Buchwald-Hartwig amination reactions on analogous aryl iodide substrates.

Copper-Catalyzed Coupling Reactions (Ullmann-type Chemistry)

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative and complement to palladium-catalyzed methods, particularly for the formation of carbon-oxygen and carbon-nitrogen bonds. nih.govorganic-chemistry.org

The Ullmann condensation is a classic copper-catalyzed reaction for the synthesis of diaryl ethers from an aryl halide and a phenol. researchgate.net Modern variations of this reaction often employ ligands to facilitate the coupling under milder conditions. nih.gov

Detailed Research Findings:

The reaction of this compound with a phenol in the presence of a copper catalyst, such as CuI or CuO nanoparticles, and a base like potassium carbonate or cesium carbonate, can lead to the formation of diaryl ethers. The reaction typically requires elevated temperatures. The selectivity for the C-I bond is generally maintained.

| Catalyst System | Phenol | Product | Yield (%) |

| CuI / 1,10-Phenanthroline / K₂CO₃ | Phenol | 5-bromo-N,N-diethyl-2-phenoxybenzamide | Good |

| CuO / 8-Hydroxyquinoline / Cs₂CO₃ | 4-Methoxyphenol | 5-bromo-N,N-diethyl-2-(4-methoxyphenoxy)benzamide | Moderate |

| Cu₂O / (S)-Pyrrolidinylmethylimidazole / MeONa | 2-Naphthol | 5-bromo-N,N-diethyl-2-(naphthalen-2-yloxy)benzamide | Moderate |

This table showcases potential outcomes for Ullmann-type ether synthesis with similar substrates.

Intramolecular Cyclization Reactions

Following the initial functionalization of the 2-position, the newly introduced group can participate in intramolecular cyclization reactions with the bromo substituent at the 5-position. These reactions are powerful strategies for the synthesis of fused heterocyclic systems.

Detailed Research Findings:

For instance, if the Sonogashira coupling is performed with an alkyne bearing a terminal nucleophile, such as a hydroxyl or amino group, a subsequent intramolecular cyclization can be induced. This can be achieved through various catalytic systems, often involving palladium or copper, leading to the formation of benzofurans, indoles, or other related heterocycles. The specific conditions for cyclization depend on the nature of the tethered nucleophile and the desired heterocyclic ring system.

| Precursor (from 2-position functionalization) | Cyclization Catalyst/Conditions | Cyclized Product |

| 5-bromo-N,N-diethyl-2-(3-hydroxyprop-1-yn-1-yl)benzamide | PdCl₂(PPh₃)₂ / CuI / Et₃N (in situ) | N,N-diethyl-7-bromo-1,3-dihydrofuro[3,4-b]quinolin-4-one |

| 5-bromo-2-(2-aminophenylethynyl)-N,N-diethylbenzamide | CuI / K₃PO₄ / DMF | 2-(5-bromo-2-(diethylcarbamoyl)phenyl)-1H-indole |

| 5-bromo-N,N-diethyl-2-(2-hydroxyphenyl)benzamide | Pd(OAc)₂ / P(t-Bu)₃ / Cs₂CO₃ | N,N-diethyl-2-bromodibenzo[b,d]furan-4-carboxamide |

This table presents hypothetical yet plausible intramolecular cyclization products based on the functionalized intermediates of this compound.

Aryl Radical Cyclizations (e.g., 5-exo vs. 6-endo pathways)

Aryl radical cyclizations are powerful reactions for the formation of new rings, and 2-iodobenzamides are excellent precursors for generating the necessary aryl radicals. While specific studies on the radical cyclization of this compound itself are not prevalent, extensive research on analogous N-vinylic 2-iodobenzamides provides a clear framework for predicting its behavior.

The regioselectivity of these cyclizations is a critical aspect, primarily dictated by "Baldwin's rules" for ring closure. For aryl radicals, the kinetically favored pathway is typically a 5-exo-trig cyclization to form a five-membered ring, as opposed to the thermodynamically often more stable six-membered ring that would result from a 6-endo-trig cyclization.

In studies conducted by Ishibashi and coworkers on a range of N-vinylic 2-iodobenzamides, treatment with tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN) consistently led to the formation of five-membered lactams through a 5-exo cyclization pathway. For instance, simple N-vinylic 2-iodobenzamides exclusively yielded the 5-exo products.

However, the substitution pattern on the vinyl group can influence the reaction outcome. When a phenyl substituent is present on the vinylic carbon alpha to the nitrogen atom, the major products observed are the result of a formal 6-endo cyclization. This is not a direct 6-endo cyclization but rather a result of an initial, reversible 5-exo cyclization followed by a neophyl rearrangement of the intermediate radical, which ultimately leads to the six-membered ring product. The distribution between the 5-exo and rearranged 6-endo products can be influenced by the concentration of the hydrogen atom donor (Bu3SnH) and the reaction temperature.

For a hypothetical derivative of this compound, where one of the ethyl groups is replaced by a vinyl or substituted vinyl group, similar reactivity would be expected. The generation of the aryl radical at the C-2 position would likely lead to a 5-exo-trig cyclization onto the vinyl group to form a five-membered isoindolinone derivative. The presence of the bromine atom at the 5-position is not expected to significantly alter the regiochemical preference of the radical cyclization itself, although it offers a handle for subsequent functionalization.

Table 1: Regioselectivity in Aryl Radical Cyclizations of N-Vinylic 2-Iodobenzamides

| Substrate (N-vinylic 2-iodobenzamide) | Radical Precursor | Cyclization Pathway | Major Product |

|---|---|---|---|

| Simple N-vinyl | Aryl radical at C-2 | 5-exo-trig | 5-membered lactam |

| N-(phenyl-substituted vinyl) | Aryl radical at C-2 | 5-exo-trig followed by neophyl rearrangement | 6-membered lactam |

Cyclocondensation Reactions for Heterocycle Formation

The 2-halo-N,N-dialkylbenzamide scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions. These reactions typically involve the reaction of the benzamide (B126) with a bifunctional reagent, leading to the formation of a new ring fused to the benzene ring.

Another important class of heterocycles that can be potentially synthesized are benzoxazines . The synthesis of benzoxazines often involves the condensation of a phenol, an amine, and formaldehyde (Mannich condensation). A plausible synthetic route starting from a derivative of this compound would involve its conversion to the corresponding 2-aminophenol derivative, which could then undergo cyclocondensation.

Hypervalent Iodine Chemistry and Benziodazolone Formation from Iodobenzamides

The presence of an iodine atom on the aromatic ring of this compound allows for its use in hypervalent iodine chemistry. Oxidation of the iodine atom can lead to the formation of hypervalent iodine species, which are powerful and selective oxidizing agents in their own right.

A key transformation in this area is the synthesis of benziodazolones . These are cyclic hypervalent iodine compounds that have applications as reagents for esterification and amidation reactions. The general synthesis of benziodazolones involves the oxidation of readily available 2-iodobenzamides. A common and convenient method for this oxidation is the use of m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like acetonitrile at room temperature. This reaction is generally high-yielding and produces stable, crystalline benziodazolone products.

While a specific synthesis of a benziodazolone from this compound has not been detailed in the literature, the established procedures for other N-substituted 2-iodobenzamides strongly suggest that this transformation is feasible. The resulting N,N-diethyl-substituted benziodazolone would be a valuable reagent, with the bromine atom at the 5-position offering a site for further synthetic modifications.

Table 2: General Synthesis of Benziodazolones from 2-Iodobenzamides

| Starting Material | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| 2-Iodobenzamide | m-CPBA | Acetonitrile | Benziodazolone |

Functional Group Interconversions and Further Derivatization of the Halogen and Amide Moieties

The presence of two different halogen atoms and an amide group in this compound provides multiple opportunities for functional group interconversions and further derivatization, allowing for the synthesis of a wide array of complex molecules.

Reactions at the Halogen Sites:

The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond. This difference in reactivity can be exploited for selective functionalization.

Metal-Halogen Exchange: The iodine atom can be selectively replaced by a metal, typically lithium, through a metal-halogen exchange reaction using an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures. The resulting aryllithium species can then be reacted with various electrophiles to introduce a wide range of substituents at the 2-position, while leaving the bromine atom intact.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is also more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position. Subsequently, the C-Br bond can be subjected to a second cross-coupling reaction under more forcing conditions, enabling a stepwise and controlled construction of polysubstituted aromatic compounds.

Reactions of the Amide Moiety:

The N,N-diethylamide group is generally stable but can be transformed under specific conditions.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring harsh conditions such as prolonged heating with strong acid or base. This would yield 5-bromo-2-iodobenzoic acid.

Reduction: The amide can be reduced to the corresponding amine, 5-bromo-2-iodo-N,N-diethylbenzylamine, using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Table 3: Potential Functional Group Interconversions of this compound

| Functional Group | Reagents and Conditions | Product |

|---|---|---|

| C-I Bond | 1. n-BuLi, THF, -78 °C; 2. Electrophile (E+) | 2-E-5-bromo-N,N-diethylbenzamide |

| C-I Bond | Arylboronic acid, Pd catalyst, base (Suzuki coupling) | 2-Aryl-5-bromo-N,N-diethylbenzamide |

| Amide | H3O+, heat or NaOH, heat | 5-bromo-2-iodobenzoic acid |

| Amide | 1. LiAlH4, THF; 2. H2O | 5-bromo-2-iodo-N,N-diethylbenzylamine |

Spectroscopic and Crystallographic Characterization of 5 Bromo N,n Diethyl 2 Iodobenzamide and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of an N,N-diethylbenzamide derivative, distinct signals are expected for the aromatic protons and the protons of the two ethyl groups on the amide nitrogen.

For a compound like 5-bromo-N,N-diethyl-2-iodobenzamide, the aromatic region of the spectrum would display signals corresponding to the three protons on the benzene ring. The substitution pattern (iodine at C2, bromine at C5) influences the chemical shifts and coupling patterns of these protons. The protons on the ethyl groups typically appear as a quartet for the methylene (-CH2-) group and a triplet for the methyl (-CH3) group, resulting from spin-spin coupling with each other.

However, due to hindered rotation around the amide C-N bond, a phenomenon common in N,N-disubstituted amides, the two ethyl groups can become magnetically non-equivalent. reddit.com This non-equivalence leads to a doubling of the signals for the ethyl groups, particularly at lower temperatures. Instead of one quartet and one triplet, the spectrum may show two distinct quartets and two distinct triplets. researchgate.net The chemical shifts for these protons are influenced by the anisotropic effect of the nearby carbonyl group and the aromatic ring.

Table 1: Representative ¹H NMR Data for N,N-Diethylbenzamide Analogues

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20 - 7.80 | Multiplet |

| -N-CH₂- (Ethyl) | 3.10 - 3.90 | Broad Singlet or two Quartets |

| -CH₃ (Ethyl) | 1.00 - 1.40 | Broad Singlet or two Triplets |

Note: Data is generalized based on typical values for N,N-diethylbenzamide analogues. Specific shifts for this compound may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the "counting" of non-equivalent carbons.

In this compound, separate signals are expected for the carbonyl carbon, the six aromatic carbons (with their chemical shifts influenced by the bromo and iodo substituents), and the two carbons of the ethyl groups (-CH2- and -CH3). The carbonyl carbon signal typically appears significantly downfield (around 170 ppm) due to the deshielding effect of the double-bonded oxygen. The aromatic carbons resonate in the range of 120-140 ppm, with the carbons directly attached to the halogen atoms showing characteristic shifts. Similar to ¹H NMR, the hindered rotation around the C-N amide bond can result in separate signals for the corresponding carbons of the two non-equivalent ethyl groups.

Table 2: Representative ¹³C NMR Data for N,N-Diethylbenzamide Analogues

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-I | ~95 |

| Aromatic C-Br | ~120 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C=O | ~140 |

| -N-CH₂- (Ethyl) | 39 - 44 |

| -CH₃ (Ethyl) | 12 - 15 |

Note: Data is generalized based on typical values for halogenated N,N-diethylbenzamide analogues. Specific shifts for this compound may vary.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the connectivity within the ethyl groups (correlations between the -CH2- and -CH3 protons) and to trace the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the more easily assigned proton signals. researchgate.net For instance, the aromatic proton signals can be used to definitively identify their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together different fragments of the molecule. For example, it can show correlations from the methylene protons of the ethyl groups to the carbonyl carbon, confirming the N-ethyl to carbonyl connectivity. It can also establish the connection of the amide group to the aromatic ring by showing correlations from aromatic protons to the carbonyl carbon.

As previously mentioned, N,N-disubstituted amides like this compound exhibit restricted rotation around the C(O)-N bond due to its partial double bond character. This restriction can lead to the existence of different rotational isomers, or rotamers, which can interconvert.

Variable Temperature (VT) NMR is the primary technique used to study this dynamic behavior. montana.edu

At low temperatures , the interconversion between rotamers is slow on the NMR timescale. This results in separate, sharp signals for the non-equivalent ethyl groups in both the ¹H and ¹³C NMR spectra. researchgate.net

As the temperature is increased , the rate of rotation around the amide bond increases. The signals for the ethyl groups broaden and eventually merge into single, averaged signals for the methylene and methyl groups. researchgate.net

The temperature at which the separate signals merge is known as the coalescence temperature . This value can be used to calculate the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process, providing quantitative information about the stability of the partial double bond. researchgate.net For N,N-diethylbenzamides, this barrier is typically in the range of 15-17 kcal/mol.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This peak is typically observed in the region of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the aromatic ring and the aliphatic ethyl groups, C-N stretching, and C=C stretching vibrations from the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Note: Data is generalized based on typical values for N,N-diethylbenzamide derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as N,N-diethyl-5-bromo-3,4-dihydro-2,4-dioxopyrimidine-1(2H)-carboxamide, provides insight into the expected structural features. researchgate.netdoaj.org A crystallographic study of this compound would be expected to reveal:

The planarity of the benzamide (B126) core.

The precise bond lengths of the C-Br, C-I, C=O, and C-N bonds.

The orientation of the diethylamino group relative to the plane of the aromatic ring. The steric hindrance from the ortho-iodo substituent would likely cause a significant twist between the plane of the aromatic ring and the amide plane.

Intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing arrangement. researchgate.net

Table 4: Representative Crystallographic Data for a Related Bromo-N,N-diethylamide Analogue

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0359 |

| b (Å) | 5.4815 |

| c (Å) | 20.1931 |

| β (°) | 120.780 |

| Volume (ų) | 1144.6 |

Note: Data is for the analogue N,N-diethyl-5-bromo-3,4-dihydro-2,4-dioxopyrimidine-1(2H)-carboxamide and serves as an illustrative example. researchgate.netdoaj.org

Analysis of Molecular Conformation and Planarity

Detailed information regarding the molecular conformation and planarity of this compound, including specific dihedral angles, bond lengths, and bond angles, is not available in the published scientific literature. Such an analysis is contingent on the determination of the compound's crystal structure through single-crystal X-ray diffraction, a study which has not yet been reported.

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

A Hirshfeld surface analysis for this compound cannot be provided as this technique requires prior knowledge of the crystal structure. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It allows for the mapping of close contacts between neighboring molecules and the generation of 2D fingerprint plots that summarize the nature and relative contributions of different types of intermolecular interactions, such as hydrogen bonds and halogen bonds.

In the context of halogenated molecules, Hirshfeld analysis is particularly useful for identifying and characterizing halogen-halogen and halogen-other atom interactions, which are expected to play a significant role in the crystal packing of this compound. The presence of both bromine and iodine atoms suggests the potential for various types of halogen bonds (e.g., I···O, I···N, Br···O, Br···N, I···Br) to direct the supramolecular assembly. However, without the foundational crystallographic data, a detailed analysis of these interactions for the title compound is not feasible.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations could be employed to determine the ground-state electronic structure of 5-bromo-N,N-diethyl-2-iodobenzamide. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map could be generated. The MEP map would visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. For instance, the oxygen atom of the carbonyl group would be expected to be an electron-rich (nucleophilic) site, while the carbon atom of the carbonyl group would be electron-deficient (electrophilic).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

Should this compound be involved in chemical reactions, DFT calculations would be instrumental in mapping out the reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. The geometry of transition states can also be optimized to provide a detailed picture of the bond-making and bond-breaking processes at the molecular level.

Molecular Modeling for Conformational Analysis and Ligand Binding

The presence of a diethylamide group introduces conformational flexibility to the this compound molecule. Molecular modeling techniques, such as conformational searches using molecular mechanics or DFT, could identify the most stable conformations (rotamers) of the molecule. Understanding the preferred spatial arrangement of the atoms is essential as it can influence the molecule's physical properties and its ability to interact with other molecules.

In a catalytic context, if this molecule were to act as a ligand, molecular docking simulations could predict its binding mode and affinity to a metal center or the active site of an enzyme. These simulations are vital in rational drug design and catalyst development.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

Table 2: Key Quantum Chemical Descriptors and Their Significance (Note: This table describes the general application of these descriptors, as specific values for the target compound are not available.)

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ2/(2η) | Quantifies the electrophilic character of a molecule. |

These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related compounds, providing a theoretical framework for predicting its chemical behavior.

Supramolecular Chemistry and Non Covalent Interactions

Halogen Bonding in 5-bromo-N,N-diethyl-2-iodobenzamide Systems

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. nih.gov This interaction has emerged as a powerful tool in supramolecular chemistry and crystal engineering. In the case of this compound, both the iodine and bromine atoms can act as halogen bond donors. The strength of these interactions generally follows the order I > Br > Cl > F, indicating that the iodine atom in this molecule is expected to be the more potent halogen bond donor. ijres.org

Investigating σ-Hole Interactions Involving Bromine and Iodine

The basis of the halogen bond is the phenomenon of the "σ-hole". rsc.org A σ-hole is a region of lower electron density, and consequently more positive electrostatic potential, located on the outermost portion of a covalently bonded halogen atom, directly opposite the covalent bond. nih.govmdpi.com This electron-deficient cap can interact favorably with an electron-rich (nucleophilic) site, such as a lone pair on an oxygen or nitrogen atom, or even a π-system. rsc.orgyoutube.com

Both iodine and bromine atoms on the benzamide (B126) ring possess a σ-hole. However, the characteristics of these σ-holes differ, influencing their interaction strength. Key factors include the polarizability and electronegativity of the halogen. ijres.org

Iodine: As a larger and more polarizable atom, iodine typically possesses a more positive and prominent σ-hole compared to bromine. This makes it a stronger halogen bond donor, capable of forming highly directional and robust interactions. ijres.orgnih.gov Computational studies on various iodine-containing molecules confirm the presence of these electropositive regions that readily interact with Lewis bases. researchgate.net In some cases, these I•••O or I•••N interactions can be exceptionally strong, approaching the nature of coordinative bonds. rsc.orgrsc.org

Bromine: The bromine atom also features a σ-hole, though it is generally less positive than that of iodine. mdpi.com It can still participate in significant halogen bonding, especially when interacting with strong nucleophiles. The directionality of interactions involving bromine is typically linear, aligning with the C-Br bond axis. mdpi.com

The presence of two potential halogen bond donors (I and Br) and multiple potential acceptors (the amide oxygen) within the same system creates a competitive and potentially cooperative environment that dictates the final supramolecular assembly. chemrxiv.orgresearchgate.net

Table 1: Comparative Properties of Iodine and Bromine as Halogen Bond Donors

| Feature | Iodine (I) | Bromine (Br) | Rationale |

|---|---|---|---|

| Polarizability | Higher | Lower | Larger atomic size and more diffuse electron cloud. ijres.org |

| Electronegativity | Lower | Higher | Trend in the halogen group. |

| σ-Hole Magnitude | More Positive | Less Positive | Lower electronegativity and higher polarizability lead to a more prominent positive σ-hole. nih.gov |

| Typical Bond Strength | Stronger | Weaker | Follows the general trend I > Br > Cl > F. ijres.org |

| Directionality | Highly Directional | Highly Directional | Interaction is focused along the extension of the covalent bond. mdpi.comyoutube.com |

Hydrogen Bonding Networks Involving the Amide Moiety

While this compound lacks the classic N-H donor of a primary or secondary amide, its structure is still ripe for participating in hydrogen bonding networks. The primary hydrogen bond acceptor is the carbonyl oxygen of the amide group. This oxygen can interact with weak C-H donors from neighboring molecules, such as those on the aromatic ring or the ethyl groups.

Studies on related benzamide structures reveal the prevalence of N-H•••O and N-H•••Cl hydrogen bonds in forming extended networks. nih.gov In the absence of strong N-H donors, weaker C-H•••O and C-H•••π interactions become significant in stabilizing the crystal packing. The tertiary amide group, with its restricted rotation, influences the local conformation and the accessibility of these sites for interaction. youtube.com The formation of these hydrogen-bonding networks is a critical factor in determining the crystal structure and can significantly influence molecular packing. nih.gov

Table 2: Potential Hydrogen Bond Interactions in this compound Systems

| Donor | Acceptor | Interaction Type | Significance |

|---|---|---|---|

| Aromatic C-H | Amide C=O | C-H•••O | Directs packing of aromatic rings relative to amide groups. |

| Ethyl C-H | Amide C=O | C-H•••O | Influences conformation and packing of alkyl chains. |

π-π Stacking Interactions in Aromatic Systems

The planar aromatic ring of this compound is susceptible to π-π stacking interactions. These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of adjacent rings. libretexts.org The substitution of the ring with electron-withdrawing halogen atoms (Br and I) depletes its electron density, making it an electron-deficient π-system.

This electron-deficient character strongly influences the geometry of the stacking. Rather than a face-to-face sandwich arrangement, which would be electrostatically unfavorable, a parallel-displaced or T-shaped geometry is more likely. nih.govlibretexts.org The interaction can be further enhanced if it occurs with an electron-rich aromatic system, creating a donor-acceptor type π-stacking arrangement. researchgate.net In many molecular crystals, the interplay between π-stacking and other non-covalent forces like halogen or hydrogen bonding is cooperative, leading to highly stable and ordered supramolecular architectures. chemrxiv.orgrsc.org

Self-Assembly and Molecular Recognition in Benzamide Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific non-covalent interactions. nih.gov This process is fundamentally an expression of molecular recognition, where molecules selectively bind to one another based on complementary shapes and interaction sites. unizg.hrmorressier.com

For this compound, self-assembly is directed by the complex interplay of the interactions discussed above:

Directionality: Strong, directional halogen bonds (primarily I•••O/N) and hydrogen bonds (C-H•••O) would likely form the primary framework of the assembly. rsc.org

Packing: Weaker, less directional forces like π-π stacking and van der Waals interactions would then guide the packing of these frameworks into a three-dimensional structure. libretexts.org

The ability to form multiple, distinct non-covalent bonds allows benzamide derivatives to act as versatile building blocks in supramolecular chemistry. rsc.orgnih.gov The specific combination and hierarchy of these interactions—whether a halogen bond dominates over a hydrogen bond, or how π-stacking cooperates with them—determines the final assembled structure. chemrxiv.org This "programmed" information within the molecule's structure allows for the formation of complex and predictable assemblies. nih.gov

Role of Non-Covalent Interactions in Crystal Engineering and Material Design

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that dictate crystal packing. rsc.org By strategically using non-covalent interactions as "supramolecular glue," it is possible to construct materials with specific architectures and functions.

In the context of this compound, the various non-covalent interactions represent a toolkit for the crystal engineer:

Halogen Bonding: The strength and directionality of the I•••X and Br•••X bonds can be used to build robust, predictable structural motifs, such as chains or sheets. nih.govrsc.org The presence of electron-withdrawing groups is known to activate and strengthen halogen bonds, making this a tunable interaction. nih.gov

Hydrogen Bonding: The amide group's role as a hydrogen bond acceptor is a reliable feature for creating extended networks. Modifying the N-alkyl substituents could tune the steric environment and influence which hydrogen bond networks are formed. nih.gov

π-π Stacking: Controlling the π-stacking can influence the electronic properties of the resulting material, which is relevant for designing organic semiconductors. rsc.org

The competition and cooperation between these interactions can lead to the formation of different crystal polymorphs—distinct crystalline forms of the same compound that can have different properties. chemrxiv.orgresearchgate.netmdpi.com By understanding the energetic landscape of these interactions, it becomes possible to favor the formation of one polymorph over another, thereby tailoring the properties of the final material.

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| This compound | The subject of this article. |

| Benzamide | A parent compound for discussing amide interactions. nih.gov |

| 4-hydroxybenzamide | Used as a model in studies of zinc complexes. nih.gov |

| Toluamide | Used as a model in studies of zinc complexes. nih.gov |

| Chlorobenzene | A model system for studying π-stacking and halogen bonding. nih.gov |

| Hexafluorobenzene | An electron-deficient model for π-stacking studies. libretexts.org |

| 3-iodopropiolamides | Model compounds exhibiting strong iodine-oxygen halogen bonds. rsc.org |

Future Research Directions and Advanced Applications

Development of Novel Catalytic Systems for Halogenated Benzamide (B126) Transformations

The transformation of halogenated benzamides is a pivotal area of research, and the development of new catalytic systems is essential for unlocking their full synthetic potential. For a molecule like 5-bromo-N,N-diethyl-2-iodobenzamide, future research is likely to focus on catalysts that can selectively activate one halogen over the other or enable entirely new reaction pathways.

One promising frontier is the use of organic photoredox catalysts. These systems use visible light to induce carbon-halide bond activation under mild conditions. nih.gov Research has demonstrated that o-halogenated benzamides can undergo a variety of transformations, including desaturation, radical cyclization, and ipso-substitution, to create diverse molecular structures like enamides and isoindolinones. nih.govresearchgate.net Developing photoredox catalysts specifically tuned for the electronic properties of dihalogenated systems such as this compound could allow for controlled, light-driven sequential reactions.

Another area of intense research is the creation of novel geminal-atom catalysts (GACs), which feature two metal cores working in concert. nih.gov These catalysts, which might use a material like polymeric carbon nitride to hold two copper ions at a precise distance, have shown high efficiency in cross-coupling reactions. nih.gov Adapting such systems for halogenated benzamides could lead to greener and more efficient manufacturing processes for fine chemicals and pharmaceuticals derived from this scaffold. nih.gov

| Catalytic System | Potential Transformation on this compound | Advantages |

| Organic Photoredox Catalysts | Selective C-I or C-Br bond activation, cyclization, desaturation. | Mild reaction conditions, use of visible light, high functional group tolerance. nih.gov |

| Geminal-Atom Catalysts (GACs) | Efficient sequential cross-coupling reactions. | Increased yield, higher efficiency, improved environmental impact. nih.gov |

| Palladium-NHC Catalysts | Intramolecular ring closures, cross-coupling. | High stability and activity for forming complex heterocyclic structures. |

Integration into Complex Molecular Architectures and Materials Science

The presence of two different halogens on the aromatic ring of this compound makes it an ideal substrate for sequential and iterative cross-coupling reactions. This differential reactivity is a powerful tool for the controlled, stepwise construction of complex molecules and advanced materials. nih.gov

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the selective substitution of the iodine atom first, leaving the bromine atom intact for a subsequent, different coupling reaction. nih.govrsc.org This one-pot, sequential approach enables the introduction of two different functionalities onto the benzamide core, which is a highly efficient strategy for building molecular complexity. nih.gov This method could be used to synthesize advanced pharmaceutical intermediates or functional organic materials.

In materials science, halogenated benzamides are of growing interest. dcu.ie The ability to build complex structures through programmed, sequential reactions makes this compound a candidate for the synthesis of novel polymers or functional materials. The amide group itself can participate in hydrogen bonding, influencing the self-assembly and macroscopic properties of the resulting materials. dcu.ie Future research could explore the use of this compound to create materials with tailored electronic or photophysical properties for applications in organic electronics.

Bio-inspired Synthesis and Biomimetic Transformations

Nature utilizes highly efficient enzymes, known as halogenases, to perform selective halogenation on complex organic molecules. rsc.org These enzymes often employ high-valent metal-oxo intermediates to activate C-H bonds under ambient conditions. rsc.org Future research into the synthesis and transformation of this compound could draw inspiration from these biological systems.

The development of synthetic catalysts that mimic the active sites of halogenating enzymes is an active field of research. rsc.org These "biomimetic" systems could provide new, highly selective methods for modifying halogenated benzamides or for their synthesis. For instance, a biomimetic catalyst could be designed to selectively dehalogenate one position or to catalyze further functionalization at a specific site on the molecule, mirroring the precision of enzymatic reactions. Such approaches could offer more sustainable and efficient alternatives to traditional synthetic methods.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, theoretical methods like Density Functional Theory (DFT) can offer profound insights into its structure, stability, and reactivity. sigmaaldrich.comresearchgate.net

By performing computational calculations, researchers can predict various molecular properties:

Molecular Electrostatic Potential (MEP): An MEP map can visualize the charge distribution across the molecule, identifying the electron-rich and electron-poor regions. This helps predict the reactive sites for electrophilic and nucleophilic attack. sigmaaldrich.com

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic properties and its reactivity in chemical reactions. sigmaaldrich.com

Vibrational Frequencies: Calculated IR and Raman spectra can be compared with experimental data to confirm the molecular structure and analyze bonding. sigmaaldrich.com

Reaction Pathway Modeling: Theoretical calculations can model the transition states and energy profiles of potential reactions, helping to predict the feasibility and selectivity of different synthetic routes, such as the selective activation of the C-I versus the C-Br bond.

These theoretical studies can save significant time and resources in the lab by predicting the most promising reaction conditions and guiding the design of new experiments for synthesizing novel complex molecules from this compound. sigmaaldrich.comresearchgate.net

| Computational Method | Application for this compound | Reference |

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic structure. | sigmaaldrich.comresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Prediction of reactive sites for chemical reactions. | sigmaaldrich.com |

| Frontier Molecular Orbitals (FMO) | Analysis of electronic transitions and chemical reactivity. | sigmaaldrich.com |

| Electron Localization Function (ELF) | Analysis of chemical bonding and aromaticity. | sigmaaldrich.com |

Q & A

Q. How can this compound be utilized as a precursor in radiopharmaceutical development?

- Answer : Key steps include:

- Isotopic exchange : Replace stable iodine (¹²⁷I) with ¹²⁴I/¹³¹I using Cu-mediated halogen exchange under inert conditions .

- Radiolabeling efficiency : Quantify via gamma counting and validate purity with radio-TLC .

- In-vivo PET/SPECT imaging : Conduct biodistribution studies in murine models to assess targeting efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.